5-Amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
5-Amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that features a triazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 5-amino-1,2,4-triazole and cyanogen bromide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and have been studied for their anticancer properties.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar in structure and function, these compounds are also investigated for their potential as therapeutic agents.
Uniqueness
5-Amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C13H9ClN6S |
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Molecular Weight |
316.77 g/mol |
IUPAC Name |
5-amino-2-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C13H9ClN6S/c14-10-4-2-1-3-8(10)7-21-13-18-12-17-11(16)9(5-15)6-20(12)19-13/h1-4,6H,7H2,(H2,16,17,18,19) |
InChI Key |
YETQNVGFDRRMNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NN3C=C(C(=NC3=N2)N)C#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C=C(C(=NC3=N2)N)C#N)Cl |
Origin of Product |
United States |
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